molecular formula C9H16ClNO3 B2457072 Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride CAS No. 2470439-77-9

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride

货号 B2457072
CAS 编号: 2470439-77-9
分子量: 221.68
InChI 键: YEFSQPRVVRQNTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate; hydrochloride, also known as ANAVEX 2-73, is a small molecule drug compound that is being researched for its potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

作用机制

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 works by binding to the sigma-1 receptor, a protein that is involved in various cellular functions including calcium signaling, protein folding, and neuroprotection. By binding to this receptor, Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 can modulate various cellular pathways that are involved in neurodegeneration and inflammation, leading to improved cognitive function and reduced neuroinflammation.
Biochemical and Physiological Effects:
Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has been shown to have various biochemical and physiological effects in animal models of neurodegenerative diseases. These effects include improved cognitive function, reduced neuroinflammation, increased neuroprotection, and improved mitochondrial function. Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has also been shown to have potential as a treatment for other neurological disorders such as epilepsy and depression.

实验室实验的优点和局限性

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has several advantages as a drug compound for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, allowing it to reach its target in the brain. Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 is also relatively stable and easy to synthesize. However, there are also limitations to using Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 in lab experiments. The drug has not yet been tested in human clinical trials, and its long-term safety and efficacy are not yet known.

未来方向

There are several future directions for Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 research. One area of research is to further investigate the drug's potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to investigate the drug's potential as a treatment for other neurological disorders such as epilepsy and depression. Additionally, future research could focus on optimizing the drug's pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Overall, Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has shown promising potential as a drug compound for the treatment of various neurological disorders, and further research is warranted to fully explore its therapeutic benefits.

合成方法

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 1,4-dioxane with ethylamine to form a cyclic intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the final product, Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73. The hydrochloride salt form is obtained by reacting Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 with hydrochloric acid.

科学研究应用

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has been shown to have potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The drug has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride 2-73 has also been shown to have potential as a treatment for other neurological disorders such as epilepsy and depression.

属性

IUPAC Name

methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(3-2-4-9)13-6-5-10-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFSQPRVVRQNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCC2)OCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate hydrochloride

CAS RN

2470439-77-9
Record name methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。